molecular formula C16H18ClNO2S B4616426 N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide

N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide

Cat. No.: B4616426
M. Wt: 323.8 g/mol
InChI Key: QJHSZDNVQCSYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO2S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0746777 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Exposure and Health Implications

Environmental Phenols and Parabens in Pregnant Women

Studies have investigated the exposure of pregnant women to environmental phenols and parabens, chemicals widely used in consumer products. These studies aim to understand the potential health implications of such exposure on both mothers and their unborn children. For instance, research in Puerto Rico among pregnant women showed widespread exposure to phenols and parabens, suggesting potential risks for endocrine-related health outcomes. The study highlighted the importance of investigating the health effects of these compounds, particularly in vulnerable populations (Meeker et al., 2013).

Urinary Concentrations and Exposure Sources

A cross-sectional analysis within the Study of Environment, Lifestyle, and Fibroids among Black women identified various factors associated with urinary concentrations of phenols, parabens, and triclocarban. This research is crucial for understanding the prevalence of exposure to these chemicals and identifying potential sources and behaviors leading to higher exposure levels. The study found that body mass index, education, and season of urine collection were among the factors most strongly associated with biomarker concentrations, indicating the complexity of exposure pathways (Bethea et al., 2019).

Monitoring and Health Risk Assessments

Temporal Trends in Paraben Exposure

An assessment of paraben exposure in the German population from 1995 to 2012 revealed surprisingly constant urinary levels of these compounds, with only methyl paraben showing a significant increase. This longitudinal analysis underscores the persistence of paraben exposure over nearly two decades and highlights the need for ongoing monitoring and evaluation of potential health risks associated with these widely used chemicals (Moos et al., 2015).

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-13-8-10-15(11-9-13)21(19,20)18-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11,18H,4,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHSZDNVQCSYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.